molecular formula C19H28O2 B13410254 Testosterone-3,4-13C2

Testosterone-3,4-13C2

Cat. No.: B13410254
M. Wt: 290.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-DCPTXTRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone-3,4-13C2 is a stable isotope-labeled form of testosterone, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biochemical pathways of testosterone. The incorporation of carbon-13 isotopes allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Testosterone-3,4-13C2 typically involves the introduction of carbon-13 isotopes into the testosterone molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including the protection of functional groups, selective introduction of the isotopes, and subsequent deprotection and purification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process may involve the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Testosterone-3,4-13C2 undergoes various chemical reactions similar to those of natural testosterone. These include:

    Oxidation: Conversion to androstenedione or other oxidized derivatives.

    Reduction: Formation of dihydrotestosterone (DHT) or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in an appropriate solvent.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: Androstenedione, 17-ketosteroids.

    Reduction: Dihydrotestosterone, 5α-androstane derivatives.

    Substitution: Halogenated testosterone derivatives, functionalized steroids.

Scientific Research Applications

Testosterone-3,4-13C2 is widely used in scientific research due to its labeled isotopes, which facilitate detailed studies in various fields:

    Chemistry: Used in NMR spectroscopy and mass spectrometry to study the structure and dynamics of testosterone and its derivatives.

    Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of testosterone in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone in the body.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents by providing insights into the behavior of testosterone under different conditions.

Mechanism of Action

Testosterone-3,4-13C2 exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and regulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological effects. The labeled isotopes do not alter the biological activity of testosterone but enable precise tracking and analysis of its molecular interactions and pathways.

Comparison with Similar Compounds

    Testosterone Enanthate: An esterified form of testosterone with a longer half-life.

    Testosterone Cypionate: Another esterified variant with similar properties to testosterone enanthate.

    Testosterone Propionate: A short-acting esterified form of testosterone.

    Dihydrotestosterone (DHT): A potent androgen derived from testosterone through reduction.

Uniqueness: Testosterone-3,4-13C2 is unique due to its stable isotope labeling, which allows for detailed and precise studies of testosterone’s behavior and interactions. Unlike other forms of testosterone, it provides a powerful tool for researchers to investigate the metabolic and pharmacokinetic properties of testosterone without altering its biological activity.

Properties

Molecular Formula

C19H28O2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+1,13+1

InChI Key

MUMGGOZAMZWBJJ-DCPTXTRFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

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